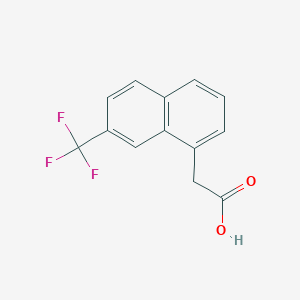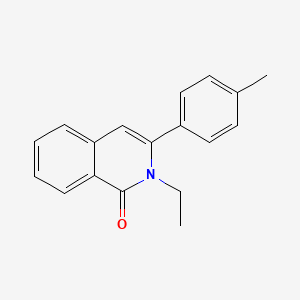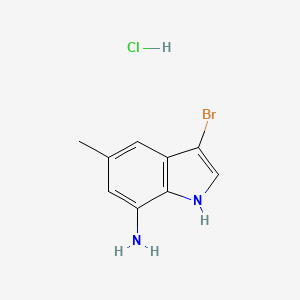
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine est un composé organique qui présente un cycle pyridine substitué par un groupe nitro en position 4 et un groupe tert-butyldiméthylsilyloxy en position 3
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine implique généralement la protection du groupe hydroxyle à l'aide de chlorure de tert-butyldiméthylsilyle (TBDMS-Cl) en présence d'une base telle que l'imidazole. La réaction se déroule via la formation d'un éther silylé, qui est ensuite soumis à une nitration pour introduire le groupe nitro en position 4 du cycle pyridine. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et des températures allant de la température ambiante à des températures légèrement élevées .
Méthodes de production industrielle
Ceci inclurait l'optimisation des conditions de réaction, l'utilisation de systèmes de micro-réacteurs à flux pour une synthèse efficace et durable, et la garantie de rendements élevés et de la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être davantage oxydé dans des conditions spécifiques.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Le groupe éther silylé peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le tétroxyde d'osmium (OsO4) peuvent être utilisés.
Réduction : Des agents réducteurs courants incluent l'hydrogène gazeux avec du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Des nucléophiles tels que des alcoolates ou des amines peuvent être utilisés en présence d'une base comme l'hydrure de sodium (NaH).
Principaux produits formés
Oxydation : Formation de dérivés nitro ayant des états d'oxydation plus élevés.
Réduction : Formation de 3-((tert-Butyldiméthylsilyl)oxy)-4-aminopyridine.
Substitution : Formation de divers dérivés de pyridine substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Utilisation potentielle dans le développement de composés biologiquement actifs.
Médecine : Étudié pour son potentiel dans la découverte et le développement de médicaments.
Industrie : Utilisé dans la synthèse de matériaux ayant des propriétés spécifiques, comme les polymères et les revêtements
5. Mécanisme d'action
Le mécanisme d'action de 3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine implique son interaction avec des cibles moléculaires par le biais de ses groupes fonctionnels. Le groupe nitro peut participer à des réactions redox, tandis que le groupe éther silylé peut subir une hydrolyse ou une substitution. Ces interactions peuvent moduler diverses voies biochimiques, ce qui rend le composé utile dans différentes applications .
Applications De Recherche Scientifique
3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-4-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the silyl ether group can undergo hydrolysis or substitution. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-((tert-Butyldiméthylsilyl)oxy)-propanol
- (tert-Butyldiméthylsilyloxy)acétaldéhyde
- Chlorure de tert-butyldiméthylsilyle
Unicité
3-((tert-Butyldiméthylsilyl)oxy)-4-nitropyridine est unique en raison de la présence à la fois d'un groupe nitro et d'un groupe éther silylé sur le cycle pyridine. Cette combinaison de groupes fonctionnels offre une réactivité distincte et un potentiel d'applications diverses par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C11H18N2O3Si |
|---|---|
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-nitropyridin-3-yl)oxysilane |
InChI |
InChI=1S/C11H18N2O3Si/c1-11(2,3)17(4,5)16-10-8-12-7-6-9(10)13(14)15/h6-8H,1-5H3 |
Clé InChI |
HSKLCEBUXTYNEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CN=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B11858285.png)



![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)


![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)


![3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11858368.png)
![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)
